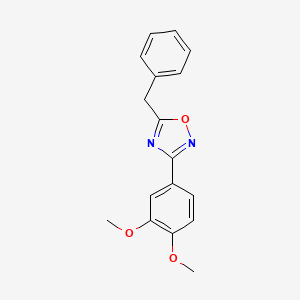

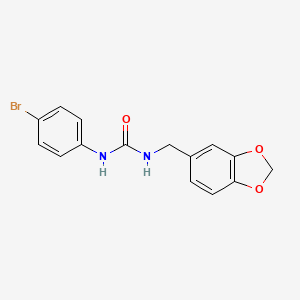

5-benzyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-benzyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a member of the oxadiazole family, which is known for its diverse pharmacological activities.

Applications De Recherche Scientifique

Antimicrobial and Anti-Proliferative Activities

5-Benzyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole derivatives have demonstrated significant antimicrobial and anti-proliferative activities. Specifically, derivatives synthesized through the reaction with formaldehyde and primary aromatic amines or substituted piperazines showed notable in vitro inhibitory activity against pathogenic bacteria and the fungus Candida albicans. Some of these compounds exhibited broad-spectrum antibacterial activities, while others displayed potent activity against Gram-positive bacteria. Additionally, their anti-proliferative activity was evaluated against various cancer cell lines, including prostate cancer, colorectal cancer, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer, showing optimum activity in some compounds (Al-Wahaibi et al., 2021).

Spectral Luminescent Properties

The spectral luminescent properties of 2-aryl-5-(2,6-dimethoxyphenyl)-1H-1,3,4-oxadiazoles have been studied, revealing high quantum yield luminescence in both polar and nonpolar solvents. These findings suggest potential applications in materials science, particularly in the development of luminescent materials (Mikhailov et al., 2018).

Corrosion Inhibition

Oxadiazole derivatives have also been investigated for their corrosion inhibition capabilities. Studies on the effects of substitution and temperature on these properties revealed that certain derivatives could significantly inhibit mild steel corrosion in acidic environments. This suggests potential industrial applications in protecting metals against corrosion (Ammal et al., 2018).

Antioxidant Properties

Research into the antioxidant properties of novel 2,5-disubstituted 1,3,4-oxadiazoles has shown that some compounds exhibit good to moderate in vitro antioxidant potential. These findings may have implications for the development of new antioxidant agents (Ranganatha & Khanum, 2014).

Photovoltaic Applications

The synthesis of conjugated polymers incorporating 1,2,4-oxadiazole units, such as PBDTBO, which comprises benzo[1,2-b:4,5-b']dithiophene and 5,6-bis(octyloxy)benzo[c][1,2,5]oxadiazole, has demonstrated potential in photovoltaic applications. A device incorporating this polymer exhibited a power conversion efficiency of 5.7%, highlighting the utility of oxadiazole derivatives in solar energy conversion (Jiang et al., 2011).

Propriétés

IUPAC Name |

5-benzyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-20-14-9-8-13(11-15(14)21-2)17-18-16(22-19-17)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOTRVLCQWOPQLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NOC(=N2)CC3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-ethoxy-4-propoxybenzylidene)acetohydrazide](/img/structure/B5566596.png)

![4-[(diethylamino)sulfonyl]-N-(2-thienylmethyl)-2-thiophenecarboxamide](/img/structure/B5566599.png)

![N'-(2,4-dichlorobenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5566615.png)

![N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5566627.png)

![2,2-dimethyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B5566651.png)

![(1R*,3S*)-N-(2,4-dichlorophenyl)-1,3-dihydroxy-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5566658.png)

![(3S*,4R*)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-4-methylpiperidine-3,4-diol](/img/structure/B5566673.png)

![methyl 3-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5566677.png)

![2-(4-fluorophenyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5566683.png)

![3-imino-4-methyl-3H-[1,3]thiazino[4,3-b][1,3]benzothiazole-1-thione](/img/structure/B5566691.png)